2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
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Overview
Description
2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is an organic compound that features a tetrazole ring attached to a propanoic acid moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 2-methylpropionitrile with sodium azide under acidic conditions to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper(I) chloride to enhance the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards, which may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of alkylated or acylated tetrazole derivatives .
Scientific Research Applications
2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. This property makes it valuable in drug design, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(1H-tetrazol-5-yl)propanoic acid
- 2-Methyl-2-(1H-tetrazol-1-yl)butanoic acid
- 2-Methyl-2-(1H-tetrazol-1-yl)pentanoic acid
Uniqueness
2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-methyl-2-(tetrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-5(2,4(10)11)9-3-6-7-8-9/h3H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKIHOYITFILHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=NN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-35-7 |
Source
|
Record name | 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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